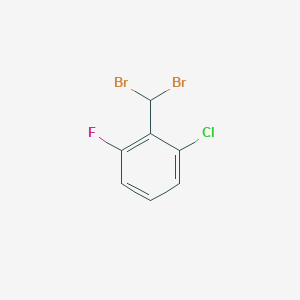
2-Methoxy-5-methylsulfonyl-benzotrifluoride
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2-Methoxy-5-methylsulfonyl-benzotrifluoride (MMTBF) is a versatile, non-toxic, and low cost compound that has been used in a variety of scientific research applications. It is a colorless, odorless, and non-corrosive liquid that has a low vapor pressure and is stable at room temperature. MMTBF has been used in the synthesis of various compounds, as a catalyst in the synthesis of polymers, and as a reagent in organic and biochemical reactions. Additionally, it has been used in the study of biochemical and physiological effects, and in the design of lab experiments.
作用机制
2-Methoxy-5-methylsulfonyl-benzotrifluoride acts as a reagent in organic and biochemical reactions. In the presence of a Lewis acid, such as boron trifluoride, it reacts with an alkyl halide to form an alkyl sulfonyl fluoride. The alkyl sulfonyl fluoride then reacts with a nucleophile, such as an amine or a thiol, to form a sulfonamide or thioamide, respectively. The sulfonamide or thioamide then reacts with a second nucleophile, such as an alcohol or an aldehyde, to form a sulfonamide or thioamide derivative, respectively.
Biochemical and Physiological Effects
2-Methoxy-5-methylsulfonyl-benzotrifluoride has been used in the study of biochemical and physiological effects. It has been used to study the effects of various drugs on enzyme kinetics, drug metabolism, and gene expression. Additionally, it has been used to study the effects of various compounds on protein-ligand interactions and to study the effects of various compounds on lipid and carbohydrate metabolism.
实验室实验的优点和局限性
The use of 2-Methoxy-5-methylsulfonyl-benzotrifluoride in lab experiments has several advantages. It is a non-toxic, low cost compound that is stable at room temperature and has a low vapor pressure. Additionally, it is a versatile compound that can be used in a variety of scientific research applications. However, there are some limitations to its use in lab experiments. For example, it is not suitable for use in reactions involving nucleophiles that are sensitive to fluoride, such as thiols. Additionally, it is not suitable for use in reactions involving nucleophiles that are sensitive to sulfonyl groups, such as amines.
未来方向
There are several future directions for the use of 2-Methoxy-5-methylsulfonyl-benzotrifluoride in scientific research. For example, it can be used to study the effects of various compounds on enzyme kinetics and drug metabolism. Additionally, it can be used to study the effects of various compounds on gene expression and to study the effects of various compounds on lipid and carbohydrate metabolism. Additionally, it can be used to study the effects of various compounds on protein-ligand interactions and to design new lab experiments. Finally, it can be used to synthesize new compounds and to develop new polymers.
合成方法
2-Methoxy-5-methylsulfonyl-benzotrifluoride is synthesized by the reaction of 2-methoxy-5-methylsulfonyl-benzotrifluoride with an alkyl halide. The reaction is carried out in an inert atmosphere, such as nitrogen or argon, and is catalyzed by a Lewis acid, such as boron trifluoride. The reaction is carried out at a temperature of -20°C to 0°C and is followed by the addition of a base, such as sodium hydroxide, to neutralize the reaction mixture.
科学研究应用
2-Methoxy-5-methylsulfonyl-benzotrifluoride has been used in a variety of scientific research applications, including the synthesis of organic and biochemical compounds, the study of biochemical and physiological effects, and the design of lab experiments. It has been used in the synthesis of polymers, in the study of enzyme kinetics, and in the study of drug metabolism. Additionally, it has been used in the synthesis of lipids and carbohydrates, in the study of protein-ligand interactions, and in the study of gene expression.
属性
IUPAC Name |
1-methoxy-4-methylsulfonyl-2-(trifluoromethyl)benzene |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H9F3O3S/c1-15-8-4-3-6(16(2,13)14)5-7(8)9(10,11)12/h3-5H,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RPZMNJKPJNOYNK-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C=C1)S(=O)(=O)C)C(F)(F)F |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H9F3O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
254.23 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-Methoxy-5-methylsulfonyl-benzotrifluoride | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。





![2,2,2-Trifluoro-N-[4-fluoro-2-(trifluoromethyl)phenyl]acetamide](/img/structure/B6310884.png)








